molecular formula C11H10BrN3 B8660672 2-N-(3-bromophenyl)pyridine-2,3-diamine

2-N-(3-bromophenyl)pyridine-2,3-diamine

Cat. No.: B8660672
M. Wt: 264.12 g/mol
InChI Key: SLYVUICHAQBXSE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-(3-bromophenyl)pyridine-2,3-diamine typically involves the reaction of 3-bromobenzonitrile with 2,3-diaminopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic aromatic substitution, where the amino groups of the 2,3-diaminopyridine attack the bromine-substituted benzene ring, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of efficient purification techniques such as recrystallization or chromatography .

Mechanism of Action

Comparison with Similar Compounds

2-N-(3-bromophenyl)pyridine-2,3-diamine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H10BrN3

Molecular Weight

264.12 g/mol

IUPAC Name

2-N-(3-bromophenyl)pyridine-2,3-diamine

InChI

InChI=1S/C11H10BrN3/c12-8-3-1-4-9(7-8)15-11-10(13)5-2-6-14-11/h1-7H,13H2,(H,14,15)

InChI Key

SLYVUICHAQBXSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=C(C=CC=N2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 1 (4.9 g, 16.6 mmol) was dissolved in ethanol (20 ml). Tin (II) Chloride dihydrate (7.5 g, 33.3 mmol) was added and the solution stirred at 70° C. for 4 hours to provide the title compound. The product was confirmed by LC-MS. Addition of excess triethylamine caused a solid to form. The solid was filtered and the solution evaporated to leave an off white solid. The solid as recrystallized from ethanol to leave the title compound (3.8 g, 86%). [M+H] calc'd for C11H10BrN3, 265; found 265.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two

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